
2-Butenoic acid, 4-(2-(3-hydroxybutyl)-1,3-dioxolan-2-yl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Butenoic acid, 4-(2-(3-hydroxybutyl)-1,3-dioxolan-2-yl)- is a complex organic compound that belongs to the family of butenoic acids. This compound is characterized by the presence of a butenoic acid moiety attached to a dioxolane ring, which is further substituted with a hydroxybutyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenoic acid, 4-(2-(3-hydroxybutyl)-1,3-dioxolan-2-yl)- typically involves the aldol condensation reaction between a methyl ketone derivative and glyoxylic acid. This reaction can be facilitated by microwave-assisted techniques, which provide the desired products in moderate to excellent yields . The reaction conditions usually involve the use of a base catalyst and controlled temperature settings to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process. The scalability of the aldol condensation reaction makes it suitable for industrial applications.
化学反应分析
Types of Reactions
2-Butenoic acid, 4-(2-(3-hydroxybutyl)-1,3-dioxolan-2-yl)- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the conversion of the hydroxy group to a carbonyl group, leading to the formation of ketones or aldehydes.
Reduction: The reduction of the double bond in the butenoic acid moiety can yield saturated carboxylic acids.
Substitution: The hydroxy group can be substituted with other functional groups, such as halides or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing double bonds.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce saturated carboxylic acids.
科学研究应用
2-Butenoic acid, 4-(2-(3-hydroxybutyl)-1,3-dioxolan-2-yl)- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme-substrate interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or antimicrobial properties.
Industry: It can be used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 2-Butenoic acid, 4-(2-(3-hydroxybutyl)-1,3-dioxolan-2-yl)- involves its interaction with specific molecular targets and pathways. The hydroxybutyl group can participate in hydrogen bonding and other non-covalent interactions, which can influence the compound’s biological activity. The dioxolane ring may also play a role in stabilizing the compound’s structure and enhancing its reactivity.
相似化合物的比较
Similar Compounds
Crotonic acid: A simple butenoic acid with a trans configuration.
Isocrotonic acid: A cis isomer of crotonic acid.
3-Butenoic acid: An isomer with the double bond located at a different position.
Uniqueness
2-Butenoic acid, 4-(2-(3-hydroxybutyl)-1,3-dioxolan-2-yl)- is unique due to the presence of the dioxolane ring and the hydroxybutyl group. These structural features confer distinct chemical and biological properties, making it different from other butenoic acids.
属性
CAS 编号 |
76174-14-6 |
|---|---|
分子式 |
C11H18O5 |
分子量 |
230.26 g/mol |
IUPAC 名称 |
(E)-4-[2-(3-hydroxybutyl)-1,3-dioxolan-2-yl]but-2-enoic acid |
InChI |
InChI=1S/C11H18O5/c1-9(12)4-6-11(15-7-8-16-11)5-2-3-10(13)14/h2-3,9,12H,4-8H2,1H3,(H,13,14)/b3-2+ |
InChI 键 |
QTWRYDLTIZCYDQ-NSCUHMNNSA-N |
手性 SMILES |
CC(CCC1(OCCO1)C/C=C/C(=O)O)O |
规范 SMILES |
CC(CCC1(OCCO1)CC=CC(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


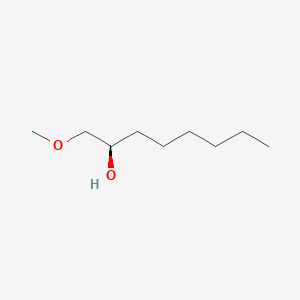
![7,7-Dibromo-2-ethoxy-3-oxabicyclo[4.1.0]heptane](/img/structure/B14438733.png)
![6-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine](/img/structure/B14438741.png)
![4-[(2-Methylpropoxy)methylidene]cyclohex-1-ene](/img/structure/B14438751.png)
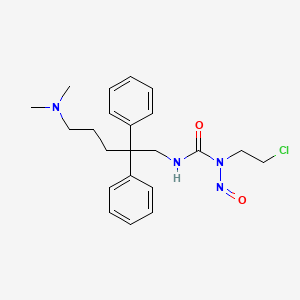

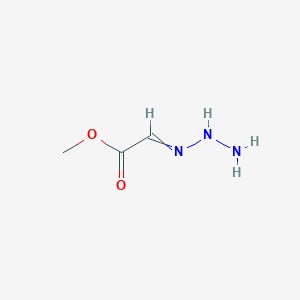
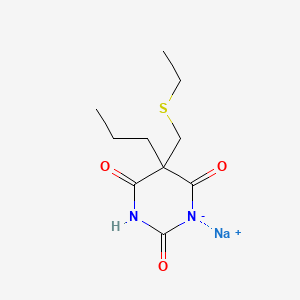
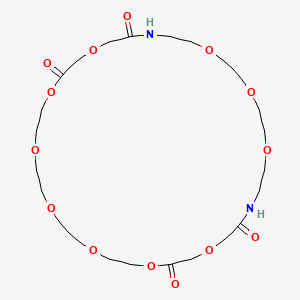
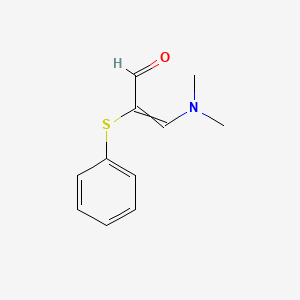
![8-[(2,5-Disulfophenyl)diazenyl]-7-hydroxynaphthalene-1,3-disulfonic acid](/img/structure/B14438788.png)
![9H-Fluorene, 9-[bis(4-methylphenyl)methylene]-](/img/structure/B14438793.png)
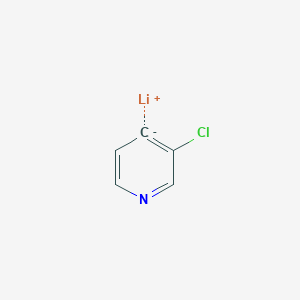
![2-chloro-N-[N,N'-di(propan-2-yl)carbamimidoyl]benzamide](/img/structure/B14438813.png)
